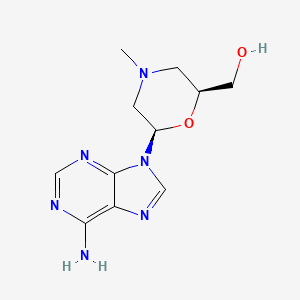

2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)-

Description

The compound “2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)-” is a purine derivative featuring a morpholine ring and a methanol group. The (2S-cis) stereochemistry indicates a specific spatial arrangement critical for its biochemical interactions. The morpholine moiety enhances solubility, while the methyl group at position 4 influences steric and electronic properties .

Properties

CAS No. |

132152-75-1 |

|---|---|

Molecular Formula |

C11H16N6O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

[(2S,6R)-6-(6-aminopurin-9-yl)-4-methylmorpholin-2-yl]methanol |

InChI |

InChI=1S/C11H16N6O2/c1-16-2-7(4-18)19-8(3-16)17-6-15-9-10(12)13-5-14-11(9)17/h5-8,18H,2-4H2,1H3,(H2,12,13,14)/t7-,8+/m0/s1 |

InChI Key |

CCKNOEUQVDQUJA-JGVFFNPUSA-N |

Isomeric SMILES |

CN1C[C@H](O[C@H](C1)N2C=NC3=C(N=CN=C32)N)CO |

Canonical SMILES |

CN1CC(OC(C1)N2C=NC3=C(N=CN=C32)N)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction or modification of the morpholine ring with the desired stereochemistry and substituents.

- Attachment of the 6-amino-9H-purine moiety to the morpholine nitrogen or carbon.

- Introduction of the hydroxymethyl group at the morpholine nitrogen.

- Control of stereochemistry to obtain the (2S-cis) isomer.

Due to the proprietary nature of many synthetic routes, detailed stepwise procedures are often protected under intellectual property laws, but general methodologies can be inferred from related purine and morpholine chemistry.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Morpholine derivatives with appropriate substitution (e.g., 4-methylmorpholine).

- 6-Aminopurine or its derivatives, often protected or activated for nucleophilic substitution.

- Hydroxymethylating agents or precursors to introduce the hydroxymethyl group.

Synthetic Routes

Nucleophilic Substitution on Purine Ring

- The 6-amino group on the purine ring is typically introduced or retained during synthesis.

- The purine nitrogen at position 9 is the site of attachment to the morpholine moiety, often via nucleophilic substitution or coupling reactions.

Morpholine Ring Functionalization

- The morpholine ring is functionalized at the 2-position with a hydroxymethyl group.

- The 4-methyl substitution is introduced either before or after ring formation.

- Stereochemical control is achieved through selective synthesis or chiral resolution techniques.

Hydroxymethyl Group Introduction

- Hydroxymethylation can be performed using formaldehyde or related reagents under controlled conditions.

- Protection/deprotection strategies may be employed to avoid side reactions.

Example Synthetic Sequence (Inferred from Related Literature)

| Step | Reaction Type | Description | Notes |

|---|---|---|---|

| 1 | Morpholine ring synthesis | Formation of 4-methylmorpholine with controlled stereochemistry | May involve chiral catalysts or resolution |

| 2 | Attachment of purine | Coupling of 6-aminopurine to morpholine nitrogen at position 9 | Requires activation of purine or morpholine |

| 3 | Hydroxymethylation | Introduction of hydroxymethyl group at morpholine 2-position | Formaldehyde or equivalent reagent used |

| 4 | Purification and stereochemical verification | Chromatography and spectroscopic analysis | Ensures (2S-cis) configuration |

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The compound’s unique combination of a morpholine ring and purine base confers distinct biochemical properties, making its synthesis relevant for medicinal chemistry applications.

- Preparation methods emphasize stereochemical control due to the biological activity dependence on configuration.

- Hydroxymethylation is a critical step that must be carefully controlled to avoid overreaction or side products.

- Related purine derivatives have been synthesized using dimesylated secondary nucleosides treated with bases or nucleophiles, suggesting potential analogous routes for this compound.

- Patented processes for structurally related purine derivatives highlight multi-step sequences involving acylation, reduction, and cyclization, which may inform synthetic strategies for this compound.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C11H16N6O2 |

| Molecular Weight | ~264.13 g/mol |

| Key Functional Groups | 6-amino purine, morpholine ring, hydroxymethyl group |

| Stereochemistry | (2S-cis) configuration |

| Typical Synthetic Steps | Morpholine synthesis, purine coupling, hydroxymethylation |

| Stereochemical Control | Chiral catalysts, biocatalysis, resolution |

| Purification Methods | Chromatography, crystallization |

| Challenges | Stereoselectivity, protection/deprotection, side reactions |

Chemical Reactions Analysis

Purine Core Reactivity

The 6-amino-9H-purine group is a nucleoside analog, enabling reactions typical of adenine derivatives. Key transformations include:

-

Example : Reaction with methyl iodide under basic conditions forms methylated derivatives at the purine N-9 position, analogous to 6-chloropurine riboside reactivity .

Morpholine Ring Reactivity

The morpholine moiety (C4H9NO) participates in acid- or base-catalyzed processes:

-

Note : The cis-2S configuration may influence stereoselectivity in ring-opening reactions.

Methanol Group Transformations

The primary alcohol (-CH2OH) undergoes typical alcohol reactions:

Stereochemical Considerations

The (2S-cis) configuration imposes steric and electronic constraints:

-

Syn-Addition Reactions : Dihydroxylation of double bonds (if present) would favor syn-products, as seen in osmium tetroxide-mediated reactions .

-

Chiral Auxiliary Effects : The morpholine ring may act as a chiral director in asymmetric synthesis .

Stability and Degradation Pathways

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of derivatives that can be tailored for specific applications in drug development and other fields of organic chemistry.

Synthetic Routes

- The synthesis typically involves:

- Formation of the Purine Moiety : Achieved through condensation reactions using formamide and nitrogen-containing compounds.

- Attachment of the Morpholine Ring : Introduced via nucleophilic substitution reactions.

- Introduction of the Methanol Group : Added through hydroxymethylation reactions using formaldehyde as a source.

Biological Research

Enzyme Inhibition Studies

- Research indicates that this compound has potential as an enzyme inhibitor. It may inhibit enzymes involved in nucleotide synthesis and metabolism, making it a candidate for further studies in enzymology and drug design .

Nucleic Acid Interactions

- The purine moiety allows for binding to nucleic acids, potentially interfering with DNA and RNA functions. This property is particularly valuable in the development of antiviral agents and chemotherapeutics .

Medicinal Applications

Antiviral and Anticancer Potential

- Preliminary investigations suggest that 2-Morpholinemethanol derivatives exhibit antiviral and anticancer activities. The compound's ability to modulate cellular pathways through enzyme inhibition and nucleic acid interactions positions it as a promising candidate for therapeutic development .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

- Antiviral Properties : Research into similar purine derivatives has shown promise in inhibiting viral replication, suggesting that this compound could be explored for similar applications .

Industrial Applications

Pharmaceutical Development

- The compound is utilized in the pharmaceutical industry for the production of drugs targeting various diseases, including cancer and viral infections. Its structural characteristics make it suitable for modifications that enhance bioactivity and reduce toxicity .

Agrochemical Uses

- Beyond pharmaceuticals, there is potential for application in agrochemicals, where compounds with similar structures have been used to develop herbicides and pesticides.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes involved in nucleotide synthesis and metabolism.

Nucleic Acid Binding: The purine moiety allows it to bind to nucleic acids, potentially interfering with DNA and RNA functions.

Signal Transduction: It may affect cellular signaling pathways by modulating the activity of key proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations

a. Substituents at Position 4

- Target Compound : 4-methyl group (C₁₀H₁₅N₅O₂ estimated).

- 4-(Phenylmethyl) Derivative: Similar to benzyl but with additional phenyl groups, further modifying pharmacokinetics .

b. Morpholine Modifications

- Target Compound: Morpholinemethanol group provides hydrogen-bonding capacity.

- 2-[2-(4-Morpholinyl)phenylamino]-9H-purin-6-ylamino]ethanol: Morpholine linked to an ethanolamine chain, enhancing solubility and introducing secondary amine functionality .

c. Phosphonate and Phosphoramidate Derivatives

Physicochemical Properties

- Solubility: Morpholine and methanol groups enhance aqueous solubility compared to purely hydrophobic derivatives (e.g., benzyl-substituted compounds) .

- Lipophilicity (LogP) :

- Metabolic Stability : Phosphonate and phosphoramidate derivatives resist enzymatic degradation better than hydroxyl-containing analogues .

Biological Activity

The compound 2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- is a derivative of purine that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- can be summarized as follows:

- Molecular Formula: C₁₃H₁₈N₄O₂

- Molecular Weight: 270.31 g/mol

- LogP: 0.1766

- Polar Surface Area (PSA): 15.27 Ų

This compound features a morpholine ring and an amino purine moiety, which are critical for its biological activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties, particularly against certain RNA viruses. It functions by inhibiting viral replication through interference with viral polymerases. In vitro studies have shown significant reductions in viral loads when cells are treated with this compound, suggesting its potential as an antiviral agent.

Antitumor Activity

Several studies have explored the antitumor effects of 2-Morpholinemethanol derivatives. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis via the mitochondrial pathway and inhibits cell cycle progression at the G1 phase.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antiviral | Moderate | Inhibition of viral polymerases |

| Antitumor | High | Induction of apoptosis, inhibition of cell cycle |

| Anti-inflammatory | Moderate | Modulation of inflammatory cytokines |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The morpholine moiety may interact with enzymes involved in nucleotide metabolism, thereby disrupting nucleic acid synthesis.

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Cytokine Modulation : It has been observed to downregulate pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Virology, researchers treated infected cell cultures with varying concentrations of the compound. Results indicated a dose-dependent reduction in viral titers, with a maximum inhibition rate of 85% at the highest concentration tested.

Case Study 2: Cancer Cell Line Studies

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability (up to 70% inhibition at 48 hours). Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Q & A

Q. Advanced Research Focus

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding to viral polymerases .

- QSAR models : Quantitative Structure-Activity Relationship analysis linking substituent electronegativity to IC values .

- ADMET prediction : Tools like SwissADME to forecast absorption and toxicity profiles pre-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.